

"Methyl 4-chloro-2-methoxynicotinate" CAS number 1256826-55-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-chloro-2-methoxynicotinate*

Cat. No.: *B595429*

[Get Quote](#)

An In-depth Technical Guide on **Methyl 4-chloro-2-methoxynicotinate** (CAS Number: 1256826-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and applications of **Methyl 4-chloro-2-methoxynicotinate**, a compound of interest in modern drug discovery.

Core Properties

Methyl 4-chloro-2-methoxynicotinate is a substituted pyridine derivative. Its fundamental properties are summarized below, providing essential information for its use in a laboratory setting.

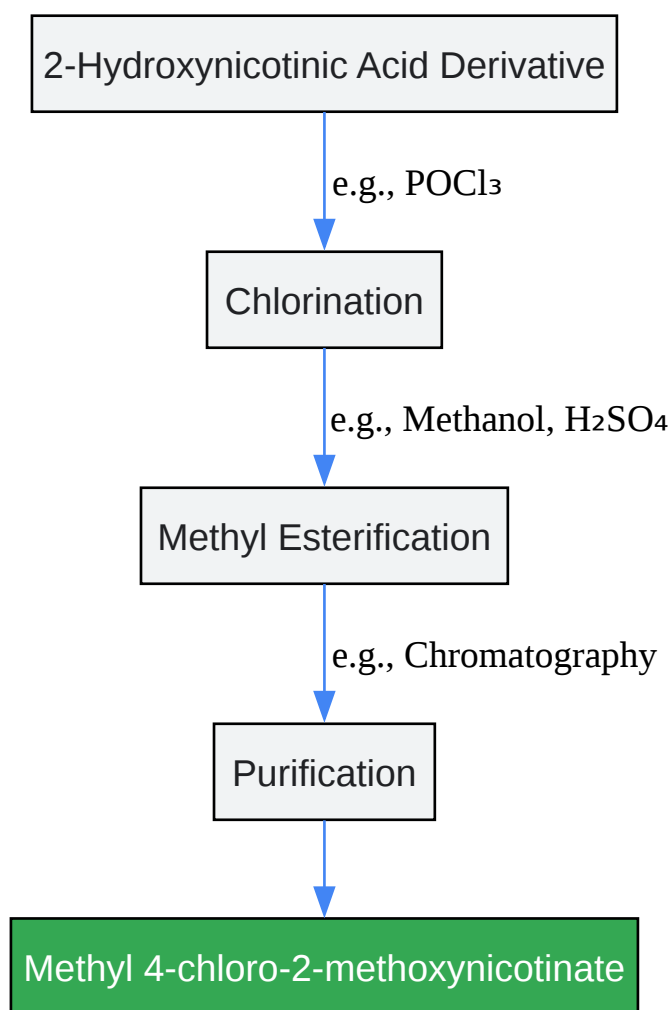
Property	Value
CAS Number	1256826-55-7
Molecular Formula	C ₈ H ₈ ClNO ₃ [1]
Molecular Weight	201.61 g/mol [1]
Purity	Typically ≥97%[2]
Synonyms	Methyl 4-chloro-2-methoxypyridine-3-carboxylate[2]
Storage	Sealed in a dry place at room temperature[2]

Synthesis and Characterization

While specific literature detailing the synthesis of **Methyl 4-chloro-2-methoxynicotinate** is not readily available, a plausible synthetic route can be postulated based on standard organic chemistry transformations of analogous nicotinic acid derivatives.

Proposed Synthetic Workflow

A logical synthetic approach would likely involve the chlorination of a suitable 2-methoxynicotinic acid precursor, followed by esterification to yield the final product. The general workflow for such a synthesis is depicted below.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 4-chloro-2-methoxynicotinate**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **Methyl 4-chloro-2-methoxynicotinate**. These protocols are illustrative and would require optimization for specific laboratory conditions.

Table of Hypothetical Experimental Parameters

Experiment	Method	Key Parameters
Synthesis	Chlorination and Esterification	<p>Chlorination: Reagents such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) could be used.</p> <p>Reaction temperature and time would need to be optimized.</p> <p>Esterification: Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H_2SO_4) under reflux conditions.</p>
Purification	Column Chromatography	<p>Stationary Phase: Silica gel.</p> <p>Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity.</p>
Characterization	^1H NMR, ^{13}C NMR, Mass Spectrometry	<p>^1H and ^{13}C NMR: In a deuterated solvent such as CDCl_3 to confirm the chemical structure. Mass Spectrometry: To verify the molecular weight and isotopic pattern consistent with the presence of a chlorine atom.</p>

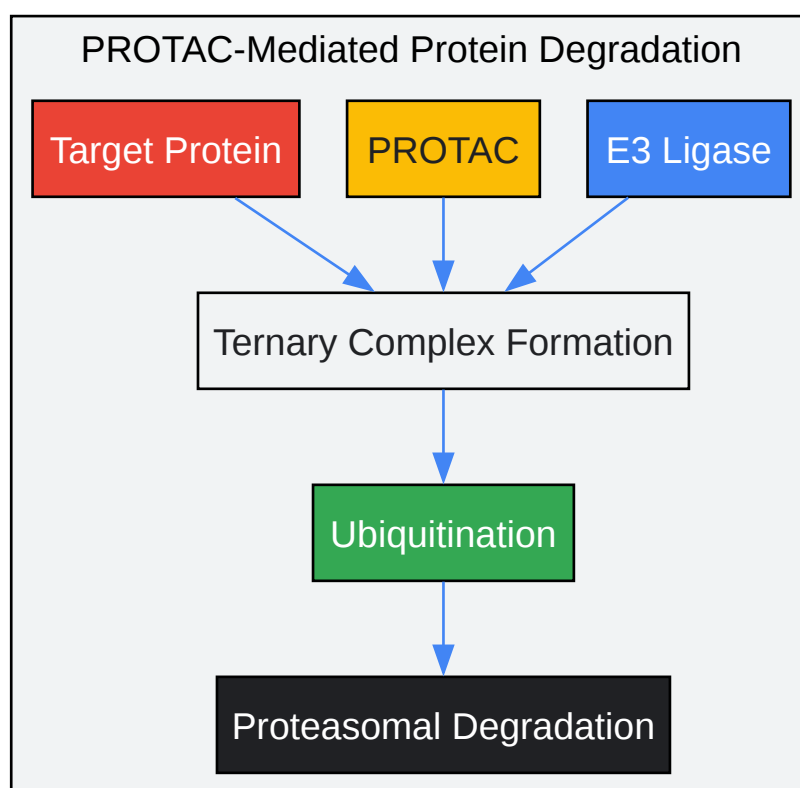
Application in Drug Discovery: A Building Block for PROTACs

Commercial suppliers have categorized **Methyl 4-chloro-2-methoxynicotinate** as a "Protein Degradable Building Block".^[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The functional groups on **Methyl 4-chloro-2-methoxynicotinate** (the chloro, methoxy, and methyl ester moieties) provide versatile chemical handles for its incorporation into the linker or as part of the target-binding ligand of a PROTAC.

General Mechanism of PROTAC Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.



[Click to download full resolution via product page](#)

Caption: Simplified logical flow of PROTAC-induced protein degradation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, standard laboratory safety precautions for handling chlorinated organic compounds should be observed. This includes working in a well-ventilated fume hood and using appropriate personal

protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-chloro-2-methoxynicotinate - CAS:1256826-55-7 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. ["Methyl 4-chloro-2-methoxynicotinate" CAS number 1256826-55-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595429#methyl-4-chloro-2-methoxynicotinate-cas-number-1256826-55-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com